5-Fluoro-2-methylindole
Overview
Description
5-Fluoro-2-methylindole is a chemical compound with the molecular formula C9H8FN. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
5-Fluoro-2-methylindole: (chemical formula: C₉H₈FN) is a heterocyclic nitrogen compoundThese activities suggest that it interacts with specific cellular components, potentially affecting multiple pathways .
Mode of Action:
The exact mode of action of This compound remains to be fully elucidated It likely interacts with cellular proteins, enzymes, or receptors, leading to downstream effects. For example, it may inhibit enzymes involved in cell growth or interfere with signaling pathways .
Biochemical Pathways:
This compound affects various biological processes. These include antimicrobial, antitubercular, antifungal, and antioxidant activities. The compound’s impact on specific pathways requires further investigation .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methylindole plays a crucial role in biochemical reactions, particularly in the modulation of quorum sensing and biofilm formation. It interacts with several enzymes and proteins, including those involved in the quorum sensing pathways of bacteria. For instance, this compound has been shown to interfere with the production of signaling molecules like acyl-homoserine lactones, thereby inhibiting biofilm formation and reducing bacterial virulence . Additionally, it interacts with proteins involved in the regulation of gene expression, affecting the transcriptional activity of various genes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in bacterial communication and biofilm formation. By disrupting quorum sensing, this compound can inhibit the formation of biofilms, which are protective structures formed by bacterial communities . This disruption can lead to increased susceptibility of bacteria to antibiotics and other antimicrobial agents. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of quorum sensing pathways in bacteria. This compound binds to the receptors of signaling molecules, preventing the activation of downstream signaling cascades . This binding interaction inhibits the production of virulence factors and biofilm formation. Additionally, this compound can modulate the activity of enzymes involved in the synthesis of signaling molecules, further disrupting bacterial communication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have indicated that this compound can maintain its inhibitory effects on biofilm formation and quorum sensing for extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been effective in inhibiting biofilm formation and reducing bacterial virulence without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruption of normal cellular processes and potential adverse effects on host tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of indole derivatives. It interacts with enzymes such as tryptophanase, which catalyzes the conversion of tryptophan to indole and other metabolites . The presence of the fluorine atom in this compound can influence its metabolic stability and the formation of specific metabolites. Additionally, the compound may affect metabolic flux and the levels of various metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s fluorinated structure may influence its affinity for specific transporters and its localization within cellular compartments. Studies have shown that this compound can accumulate in certain tissues, potentially affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with transcription factors and other regulatory proteins. Its localization can impact its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methylindole with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 5-Fluoro-2-methylindole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylindole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents to introduce various substituents at the 2-position.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed:
Nitration: 5-Fluoro-2-methyl-3-nitroindole.
Oxidation: this compound-3-carboxylic acid.
Coupling Reactions: Various substituted indoles depending on the boronic acid used.
Scientific Research Applications
5-Fluoro-2-methylindole has numerous applications in scientific research:
Comparison with Similar Compounds
2-Methylindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroindole: Similar structure but without the methyl group at the 2-position.
5-Fluoro-3-methylindole: Another fluorinated indole derivative with a methyl group at the 3-position.
Uniqueness: 5-Fluoro-2-methylindole is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
5-fluoro-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIUISYYTFDATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381091 | |
Record name | 5-Fluoro-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-72-4 | |
Record name | 5-Fluoro-2-methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Fluoro-2-methylindole impact Serratia marcescens virulence?
A1: The research paper demonstrates that this compound acts as a quorum sensing inhibitor (QSI) in Serratia marcescens []. Quorum sensing (QS) is a cell-to-cell communication system bacteria use to coordinate gene expression based on population density. By interfering with QS, this compound disrupts the production of virulence factors in S. marcescens. The study specifically shows that this compound inhibits the production of prodigiosin, a pigment linked to virulence, and hinders biofilm formation, swimming motility, and swarming motility, all crucial for S. marcescens pathogenicity [].
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